Flemichin D
Overview
Description
Flemichin D is a naturally occurring flavonoid compound primarily isolated from the plant Flemingia philippinensis . It is known for its significant biological activities, including anti-inflammatory and estrogenic properties . The molecular formula of this compound is C25H26O6, and it has a molecular weight of 422.47 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Flemichin D involves the extraction of the compound from the roots of Flemingia philippinensis using methanolic extraction . The process includes the following steps:
Extraction: The roots of Flemingia philippinensis are dried and ground into a fine powder. The powder is then subjected to methanolic extraction to obtain the crude extract.
Fractionation: The crude extract is fractionated using various chromatographic techniques, such as column chromatography, to isolate this compound.
Purification: The isolated compound is further purified using high-performance liquid chromatography (HPLC) to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and automated systems ensures the efficient and high-yield production of this compound .
Chemical Reactions Analysis
Types of Reactions
Flemichin D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as dihydroflavonoids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Flemichin D has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the chemical behavior of flavonoids and their derivatives.
Mechanism of Action
Flemichin D exerts its effects through multiple molecular targets and pathways:
Estrogen Receptor Modulation: This compound acts as a partial agonist and antagonist of estrogen receptors, modulating estrogenic activity in the body.
Anti-inflammatory Pathways: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation through pathways such as the PI3K–Akt signaling pathway.
Cytotoxic Activity: This compound exhibits cytotoxic effects on certain cancer cell lines, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
Flemichin D is compared with other similar compounds, such as:
Flemichin E: Another flavonoid isolated from Flemingia macrophylla, known for its estrogenic and anti-inflammatory activities.
Naringenin: A flavonoid with similar anti-inflammatory properties but different molecular targets and pathways.
Genistein: An isoflavonoid with estrogenic activity, commonly found in soy products.
Uniqueness
This compound is unique due to its dual role as an estrogen receptor modulator and anti-inflammatory agent, making it a versatile compound for various therapeutic applications .
List of Similar Compounds
- Flemichin E
- Naringenin
- Genistein
- Chrysophanol
- Orobol
Properties
IUPAC Name |
(8S)-8-(2,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-7-17-23-16(9-10-25(3,4)31-23)22(29)21-19(28)12-20(30-24(17)21)15-8-6-14(26)11-18(15)27/h5-6,8-11,20,26-27,29H,7,12H2,1-4H3/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVFCZXJTRKRPI-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC(CC3=O)C4=C(C=C(C=C4)O)O)O)C=CC(O2)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C3=C1O[C@@H](CC3=O)C4=C(C=C(C=C4)O)O)O)C=CC(O2)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50972561 | |
Record name | 8-(2,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-en-1-yl)-7,8-dihydro-2H,6H-benzo[1,2-b:5,4-b']dipyran-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57096-07-8 | |
Record name | Flemichin D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057096078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-(2,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-en-1-yl)-7,8-dihydro-2H,6H-benzo[1,2-b:5,4-b']dipyran-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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